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Compound of Interest

Compound Name: Atr-IN-18

Cat. No.: B12414509 Get Quote

Atr-IN-18 and the Landscape of ATR Inhibition

Disclaimer: Publicly available information on the specific investigational agent Atr-IN-18 is

currently limited. This guide provides a comprehensive overview of the pharmacokinetics and

pharmacodynamics of the broader class of Ataxia Telangiectasia and Rad3-related (ATR)

kinase inhibitors, drawing on data from extensively studied compounds such as berzosertib

(VX-970/M6620), ceralasertib (AZD6738), and VE-821. This information is intended to provide

a robust framework for researchers, scientists, and drug development professionals working

with novel ATR inhibitors like Atr-IN-18.

Introduction to ATR Inhibition in Oncology
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical apical regulator of the DNA

Damage Response (DDR), a network of signaling pathways that maintain genomic integrity.[1]

[2] ATR is activated by single-stranded DNA (ssDNA) regions that arise from various forms of

DNA damage and replication stress, which are common features of cancer cells.[2] Upon

activation, ATR phosphorylates a multitude of downstream targets, including the checkpoint

kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication

forks.[2][3]

Inhibition of ATR is a promising therapeutic strategy in oncology, particularly in tumors with

existing defects in other DDR pathways, such as those with mutations in ATM or BRCA genes.

This approach is based on the concept of synthetic lethality, where the inhibition of two key

pathways is required to induce cell death, while the loss of either one is tolerated.[4] By
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abrogating the ATR-mediated checkpoint, ATR inhibitors can potentiate the efficacy of DNA-

damaging chemotherapies and radiation, as well as induce synthetic lethality as monotherapy

in susceptible cancer cell populations.[4]

Pharmacokinetics of ATR Inhibitors
The pharmacokinetic profiles of ATR inhibitors have been characterized in both preclinical

models and human clinical trials. These studies are crucial for determining optimal dosing

regimens and understanding the exposure-response relationship.

Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies in animal models, primarily mice, have provided valuable

insights into the absorption, distribution, metabolism, and excretion (ADME) of ATR inhibitors.

Table 1: Preclinical Pharmacokinetic Parameters of Selected ATR Inhibitors

Comp
ound

Specie
s

Route Dose Cmax Tmax AUC
Bioava
ilabilit
y

Refere
nce(s)

Berzos

ertib

(VX-

970)

Mouse IV

2, 6, 20,

60

mg/kg

Dose-

depend

ent

N/A

Greater

than

proporti

onal

increas

e with

dose

N/A [5][6]

Ceralas

ertib

(AZD67

38)

Mouse Oral

12.5,

25, 50

mg/kg

Dose-

depend

ent

~1-2 h

Greater

than

proporti

onal

increas

e with

dose

~2-fold

increas

e from

lowest

to

highest

dose

[7][8]

Note: N/A - Not available from the provided search results.
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Berzosertib has been shown to exhibit non-linear pharmacokinetics in mice, with a greater than

proportional increase in exposure with increasing doses, which is attributed to the saturation of

plasma protein binding.[5][6] It distributes extensively to tissues including bone marrow and

tumors, with limited penetration of the brain and spinal cord.[6] Ceralasertib also displays dose-

dependent bioavailability in mice, with evidence of saturable first-pass metabolism.[7][8]

Clinical Pharmacokinetics
Phase I clinical trials have provided essential pharmacokinetic data for ATR inhibitors in cancer

patients.

Table 2: Clinical Pharmacokinetic Parameters of Selected ATR Inhibitors

Comp
ound

Study
Popul
ation

Route Dose Cmax Tmax

Termi
nal
Half-
life
(t1/2)

Clear
ance
(CL)

Volu
me of
Distri
butio
n (Vd)

Refer
ence(
s)

Berzos

ertib

(M662

0)

Advan

ced

solid

tumors

IV
18-480

mg/m²

Dose-

propor

tional

End of

infusio

n

~11-19

h
65 L/h

118 L

(centra

l),

1030 L

(periph

eral)

[9][10]

Cerala

sertib

(AZD6

738)

Advan

ced

solid

tumors

Oral
20-240

mg BD

Dose-

depen

dent

~1 h 8-11 h N/A N/A
[11]

[12]

Note: BD - Twice daily; N/A - Not available from the provided search results.

In patients, berzosertib administered intravenously demonstrates approximately dose-

proportional exposure.[13] A population pharmacokinetic analysis of berzosertib described its

disposition using a two-compartment linear model.[9] Ceralasertib is rapidly absorbed after oral

administration, with a terminal half-life of 8-11 hours.[11]
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Pharmacodynamics of ATR Inhibitors
The pharmacodynamic effects of ATR inhibitors are assessed by measuring the modulation of

their direct and downstream targets, as well as their ultimate impact on tumor cell viability and

growth.

Target Engagement and Downstream Modulation
A key pharmacodynamic biomarker for ATR inhibition is the reduction in the phosphorylation of

its primary substrate, Chk1, at serine 345 (pChk1-S345).[14] The inhibition of ATR activity leads

to the abrogation of the S and G2/M cell cycle checkpoints, increased DNA damage, and

ultimately, apoptosis in cancer cells.

Table 3: In Vitro Potency and Pharmacodynamic Effects of Selected ATR Inhibitors
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Compound Target IC50 / Ki

Key
Pharmacod
ynamic
Effects

Cell Lines
Reference(s
)

Atr-IN-18 ATR
0.69 nM

(IC50)

Antiproliferati

ve activity

(IC50 = 37.34

nM)

LoVo N/A

VE-821 ATR
26 nM (IC50),

13 nM (Ki)

Inhibition of

Chk1

phosphorylati

on,

sensitization

to DNA

damaging

agents

Various

cancer cell

lines

[15][16][17]

Berzosertib

(VX-970)
ATR <1 nM (IC50)

Inhibition of

Chk1

phosphorylati

on, induction

of γH2AX

Various

cancer cell

lines

[18]

Ceralasertib

(AZD6738)
ATR N/A

Inhibition of

Chk1

phosphorylati

on, induction

of pRAD50

Various

cancer cell

lines

[19]

Note: N/A - Not available from the provided search results.

Pharmacodynamic studies in clinical trials often utilize surrogate tissues, such as peripheral

blood mononuclear cells (PBMCs), to assess target engagement.[14] In tumor biopsies,

inhibition of ATR can be evidenced by a decrease in pChk1 levels and an increase in markers

of DNA damage, such as γH2AX.[19] Upregulation of pRAD50 has also been observed as a

pharmacodynamic biomarker of ATR inhibition.[11]
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Anti-Tumor Efficacy
ATR inhibitors have demonstrated significant anti-tumor activity in preclinical models, both as

single agents in specific genetic contexts (e.g., ATM-deficient tumors) and in combination with

DNA-damaging agents.

In vivo studies have shown that ATR inhibitors can enhance the efficacy of chemotherapy and

radiation, leading to tumor growth delay and regressions in xenograft models.[3] For instance,

berzosertib has been shown to potentiate the anti-tumor activity of cisplatin in non-small cell

lung cancer xenografts.[1]

Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of the pharmacokinetics and

pharmacodynamics of ATR inhibitors.

In Vitro Assays
ATR Kinase Assay (Biochemical):

Principle: To determine the direct inhibitory activity of a compound on the ATR kinase.

Protocol: Recombinant human ATR protein is incubated with a peptide substrate (e.g., a

Chk1-derived peptide) and ATP in a kinase buffer. The reaction is initiated by adding ATP

and allowed to proceed for a defined period at 30°C. The amount of phosphorylated

substrate is then quantified, typically using a fluorescence-based method or radiometric

assay. The IC50 value is calculated from a dose-response curve.

Cell-Based Target Engagement Assay (Western Blot):

Principle: To measure the inhibition of ATR-mediated phosphorylation of downstream

targets in cells.

Protocol: Cancer cells are treated with the ATR inhibitor at various concentrations for a

specified time, followed by induction of DNA damage (e.g., with hydroxyurea or UV

radiation). Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE.

Specific antibodies are used to detect total Chk1 and phospho-Chk1 (Ser345). The

reduction in the ratio of phospho-Chk1 to total Chk1 indicates the level of ATR inhibition.
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Cell Proliferation/Viability Assay:

Principle: To assess the effect of the ATR inhibitor on cell growth and survival.

Protocol: Cells are seeded in 96-well plates and treated with a range of concentrations of

the ATR inhibitor, alone or in combination with a DNA-damaging agent. After a defined

incubation period (e.g., 72 hours), cell viability is measured using a reagent such as

resazurin or by quantifying ATP content. IC50 values are determined from the resulting

dose-response curves.

Colony Formation Assay:

Principle: To evaluate the long-term effect of the ATR inhibitor on the reproductive integrity

of single cells.

Protocol: A low density of cells is plated and allowed to adhere. Cells are then treated with

the ATR inhibitor for a specified duration. The drug is washed out, and the cells are

incubated for 10-14 days to allow for colony formation. Colonies are then fixed, stained

(e.g., with crystal violet), and counted. The surviving fraction is calculated relative to

untreated controls.

In Vivo Studies
Pharmacokinetic Analysis in Mice:

Principle: To determine the ADME properties of the ATR inhibitor in an animal model.

Protocol: The ATR inhibitor is administered to mice (e.g., via oral gavage or intravenous

injection) at different dose levels. Blood samples are collected at various time points post-

administration. Plasma concentrations of the drug are quantified using a validated LC-

MS/MS method. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated

using non-compartmental analysis.[5][6][8]

Xenograft Tumor Models for Efficacy and Pharmacodynamics:

Principle: To evaluate the anti-tumor activity and in vivo target modulation of the ATR

inhibitor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.researchgate.net/publication/380570268_Non-linear_IV_pharmacokinetics_of_the_ATR_inhibitor_berzosertib_M6620_in_mice
https://pubmed.ncbi.nlm.nih.gov/38743253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8829872/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: Human cancer cells are subcutaneously implanted into immunocompromised

mice. Once tumors reach a specified size, mice are randomized into treatment groups.

The ATR inhibitor is administered according to a defined schedule, alone or in combination

with chemotherapy or radiation. Tumor volume is measured regularly. At the end of the

study, or at specific time points, tumors can be harvested for pharmacodynamic analysis

(e.g., Western blot for pChk1 and γH2AX).

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the central role of ATR in the DNA damage response and the

mechanism of action of ATR inhibitors.
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Caption: ATR Signaling Pathway and Point of Inhibition.
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Caption: Experimental Workflow for ATR Inhibitor Development.
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Caption: Mechanism of Synthetic Lethality with ATR Inhibitors.

Conclusion
ATR inhibitors represent a promising new class of targeted therapies in oncology. While

specific data for Atr-IN-18 is not yet widely available, the extensive research on other ATR

inhibitors provides a strong foundation for understanding its potential pharmacokinetic and

pharmacodynamic properties. The continued development and clinical evaluation of these

agents will further refine our understanding of their therapeutic potential and the optimal

strategies for their use in treating cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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